molecular formula C19H14BrClN2OS B4879504 5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B4879504
M. Wt: 433.7 g/mol
InChI Key: KFIHMQLSKJHCIX-UHFFFAOYSA-N
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Description

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chloro-methylphenyl group, and a naphthalene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the bromine or chloro positions.

Scientific Research Applications

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2OS/c1-11-8-9-12(10-17(11)21)22-19(25)23-18(24)15-6-2-5-14-13(15)4-3-7-16(14)20/h2-10H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIHMQLSKJHCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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